molecular formula C17H16F3N7O2 B6537314 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide CAS No. 1058237-10-7

4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide

Cat. No. B6537314
CAS RN: 1058237-10-7
M. Wt: 407.3 g/mol
InChI Key: RVBOMZRDKPFNBY-UHFFFAOYSA-N
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Description

4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H16F3N7O2 and its molecular weight is 407.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide is 407.13175726 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds with a similar structure have shown promising anticancer activity . They have been found to inhibit the growth of cancer cells and have potential for development into effective anticancer drugs .

Antimicrobial Activity

These compounds also exhibit antimicrobial properties . They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .

Analgesic and Anti-inflammatory Activity

The compound has shown analgesic and anti-inflammatory activities . This suggests potential applications in the treatment of pain and inflammation-related conditions .

Antioxidant Activity

The compound has demonstrated antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Antiviral Activity

The compound has shown antiviral properties . This suggests that it could be used in the development of drugs to treat viral infections .

Enzyme Inhibition

The compound has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests potential applications in the treatment of conditions related to these enzymes .

Antitubercular Agents

The compound has shown potential as an antitubercular agent . This suggests that it could be used in the development of drugs to treat tuberculosis .

Treatment of Cardiovascular Disorders

Compounds with a similar structure have been utilized in the treatment of cardiovascular disorders . This suggests potential applications in the treatment of heart-related conditions .

Mechanism of Action

Target of Action

Similar [1,2,4]triazolo[4,3-b]pyridazine derivatives have been proposed as bromodomain inhibitors . Bromodomains are protein domains that recognize acetylated lysine residues, such as those on the N-terminal tails of histones. This recognition is often a crucial part of “reading” the histone code, a hypothesized second layer of genetic regulation.

Mode of Action

It’s suggested that similar compounds may inhibit bromodomains . Bromodomain inhibition would interfere with the ability of certain proteins to bind to acetylated lysines, potentially affecting gene expression and other cellular processes.

Biochemical Pathways

Given the potential role of similar compounds as bromodomain inhibitors , it’s plausible that this compound could affect pathways related to gene expression, chromatin remodeling, and other processes regulated by proteins that contain bromodomains.

Result of Action

If this compound acts as a bromodomain inhibitor , it could potentially alter gene expression patterns and other cellular processes, leading to various downstream effects depending on the specific context.

properties

IUPAC Name

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N7O2/c18-17(19,20)29-13-3-1-12(2-4-13)22-16(28)26-9-7-25(8-10-26)15-6-5-14-23-21-11-27(14)24-15/h1-6,11H,7-10H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBOMZRDKPFNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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